4-アミノ-2,3-ジフルオロ-5-ニトロ安息香酸

概要

説明

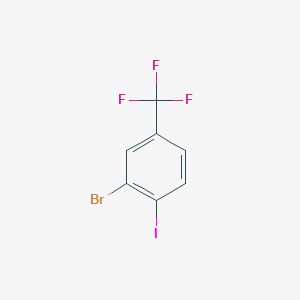

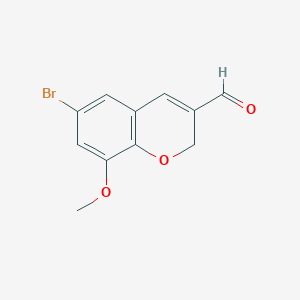

The compound of interest, 4-Amino-2,3-difluoro-5-nitrobenzoic acid, is a derivative of benzoic acid with specific substitutions on the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some properties and behaviors. For instance, the structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for influenza virus neuraminidase, suggests that substitutions on the benzene ring can significantly affect the biological activity of these compounds .

Synthesis Analysis

Although none of the papers directly address the synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, they do provide information on related compounds. For example, the synthesis of 4-aminobenzoic acid derivatives is often aimed at promoting hydrogen bonding in crystallization processes, which could be relevant for the synthesis of our compound of interest . The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole for derivatization in high-performance liquid chromatography also indicates the reactivity of similar nitrobenzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, shows that the dihedral angles between substituent groups and the phenyl moiety can vary, which affects the overall molecular conformation . Similarly, the asymmetric unit of 4-Aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid includes a 4-nitrobenzoate anion and a neutral 4-nitrobenzoic acid molecule, indicating that the presence of different substituents can lead to complex molecular geometries .

Chemical Reactions Analysis

The papers suggest that the amino and nitro groups on benzoic acid derivatives are key sites for chemical reactions. For instance, the amino group in 4-aminobenzoic acid derivatives is involved in hydrogen bonding, which is crucial for the formation of cocrystals with various substituted aromatic compounds . The nitro group is also reactive, as seen in the use of nitrobenzoic acid derivatives for fluorescent labeling in chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from the studies on similar compounds. The FT-Raman and FT-IR spectra of 2-amino-4,5-difluorobenzoic acid provide information on vibrational frequencies, which are related to the molecular structure and can be used to predict the physical properties of 4-Amino-2,3-difluoro-5-nitrobenzoic acid . The crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, stabilized by intermolecular hydrogen bonding, suggests that similar hydrogen bonding could influence the physical properties of our compound of interest .

科学的研究の応用

D-アミノ酸の定量

この化合物は、D-アミノ酸の定量に使用することができます . 1,5-ジフルオロ-2,4-ジニトロベンゼンとl-Ala-NH2から、二官能性試薬である1,5-ジフルオロ-2,4-ジニトロベンゼンが合成されています。 この化合物は、l-およびd-アミノ酸の混合物との反応に使用できる反応性フッ素原子を含んでいます .

ジベンゾ[b,f]オキサゼピン-11(10H)-オンの合成

関連化合物の2-フルオロ-5-ニトロ安息香酸は、ジベンゾ[b,f]オキサゼピン-11(10H)-オンの合成に使用できます . これは、固体担体上で様々な2-アミノフェノールのOHとの、2-フルオロ-5-ニトロ安息香酸中のフッ素の求核置換反応(SNAr)によって達成されます .

細胞毒性研究

この化合物は、MCF-7(乳がん)細胞株で試験された合成されたDMT-AgNPsの細胞毒性研究に使用できます .

一酸化窒素依存性ミトコンドリア生物発生

関連化合物であるDAF-FM (4-アミノ-5-メチルアミノ-2',7'-ジフルオロフルオレセイン)は、一酸化窒素依存性ミトコンドリア生物発生の研究で使用されています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is offered as an intermediate for the synthesis of binimetinib , a drug used in cancer treatment, suggesting potential targets could be related to cancer pathways.

Mode of Action

Nitrobenzoic acids are known to participate in various chemical reactions, including nucleophilic substitution and oxidation .

Biochemical Pathways

Given its structural similarity to other nitrobenzoic acids, it may be involved in electron delocalization processes .

Result of Action

As an intermediate in the synthesis of binimetinib, it may contribute to the antineoplastic effects of the final compound .

Action Environment

It is known that the compound should be stored in a dry, room temperature environment .

生化学分析

Dosage Effects in Animal Models

The effects of 4-Amino-2,3-difluoro-5-nitrobenzoic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in various applications.

Metabolic Pathways

4-Amino-2,3-difluoro-5-nitrobenzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 4-Amino-2,3-difluoro-5-nitrobenzoic acid within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

4-Amino-2,3-difluoro-5-nitrobenzoic acid’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

4-amino-2,3-difluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c8-4-2(7(12)13)1-3(11(14)15)6(10)5(4)9/h1H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXHOWQPFHXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585637 | |

| Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284030-57-5 | |

| Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)